molecular formula C9H16O B11965772 4,4-Dimethyl-hept-6-EN-3-one CAS No. 29511-87-3

4,4-Dimethyl-hept-6-EN-3-one

Cat. No.: B11965772
CAS No.: 29511-87-3
M. Wt: 140.22 g/mol
InChI Key: LYHOKLPEHBTETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-hept-6-EN-3-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond between the sixth and seventh carbon atoms and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-hept-6-EN-3-one can be achieved through several methods. One common approach involves the hydrolysis of (E)-1,3-dichloropropene to obtain (E)-1-hydroxy-3-chloropropylene, followed by a Sonogashira coupling reaction with tert-butyl acetylene in the presence of palladium catalysts and organic amine. The final step involves chlorination to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-hept-6-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4-Dimethyl-hept-6-EN-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-hept-6-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-6-hepten-3-one
  • 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-2-(phenylsulfonyl)-6-hepten-3-one
  • 4-Diphenylphosphoryl-2,4-dimethyl-7-phenylhept-6-en-3-one

Uniqueness

4,4-Dimethyl-hept-6-EN-3-one is unique due to its specific structural features, such as the double bond and the two methyl groups attached to the fourth carbon atom. These features contribute to its distinct reactivity and make it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

29511-87-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4,4-dimethylhept-6-en-3-one

InChI

InChI=1S/C9H16O/c1-5-7-9(3,4)8(10)6-2/h5H,1,6-7H2,2-4H3

InChI Key

LYHOKLPEHBTETF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.